(R)-Timolol (R)-Timolol (R)-timolol is the (R)-(+) (less active) enantiomer of timolol. It is an enantiomer of a (S)-timolol (anhydrous).
Brand Name: Vulcanchem
CAS No.: 26839-76-9
VCID: VC0041137
InChI: InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Molecular Formula: C13H24N4O3S
Molecular Weight: 316.42 g/mol

(R)-Timolol

CAS No.: 26839-76-9

Reference Standards

VCID: VC0041137

Molecular Formula: C13H24N4O3S

Molecular Weight: 316.42 g/mol

(R)-Timolol - 26839-76-9

CAS No. 26839-76-9
Product Name (R)-Timolol
Molecular Formula C13H24N4O3S
Molecular Weight 316.42 g/mol
IUPAC Name (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Standard InChI InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
Standard InChIKey BLJRIMJGRPQVNF-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O
SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Canonical SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Description (R)-timolol is the (R)-(+) (less active) enantiomer of timolol. It is an enantiomer of a (S)-timolol (anhydrous).
Synonyms (+)-Timolol; (R)-(+)-Timolol; L 714465; d-Timolol; (R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol; (+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol
PubChem Compound 168613
Last Modified Nov 11 2021
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